![molecular formula C10H18NO4P B14229449 Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester CAS No. 827320-98-9](/img/structure/B14229449.png)
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s unique structure makes it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amino alcohol. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often include the use of catalysts such as quinine or chiral thiourea to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates under acidic conditions or using bromotrimethylsilane followed by methanolysis, is also a common industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphinic acid derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or furan groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acid derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential as a bioisostere, mimicking the behavior of natural biological molecules.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the inhibition or activation of these targets, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonic acid derivatives such as:
Aminomethylphosphonic acid: Known for its use in herbicides and water treatment.
Phosphinic acid derivatives: Used in various biological and industrial applications.
Uniqueness
Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester is unique due to its specific structural features, which include the furan ring and the amino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications that other phosphonic acid derivatives may not be suitable for .
Eigenschaften
CAS-Nummer |
827320-98-9 |
|---|---|
Molekularformel |
C10H18NO4P |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
(1S)-2-diethoxyphosphoryl-1-(furan-2-yl)ethanamine |
InChI |
InChI=1S/C10H18NO4P/c1-3-14-16(12,15-4-2)8-9(11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
ITSNRGZCLHWLKB-SECBINFHSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@H](C1=CC=CO1)N)OCC |
Kanonische SMILES |
CCOP(=O)(CC(C1=CC=CO1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
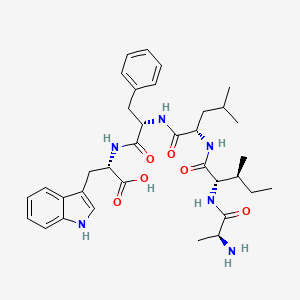
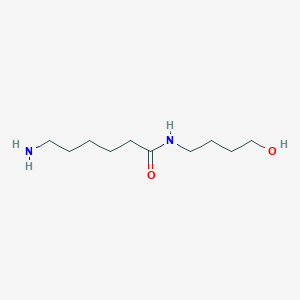
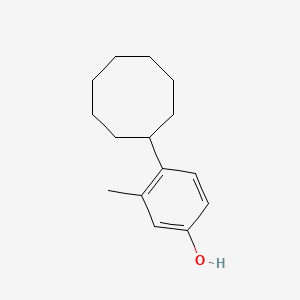
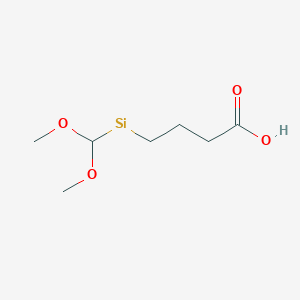
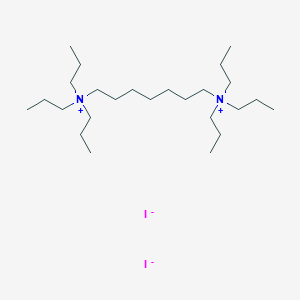
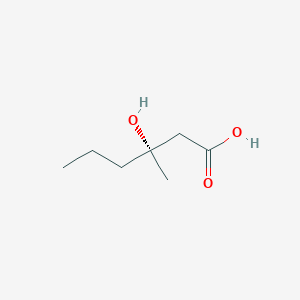
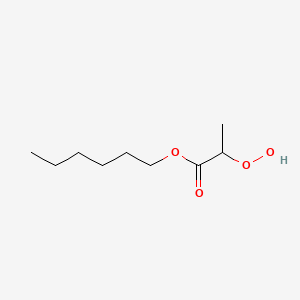

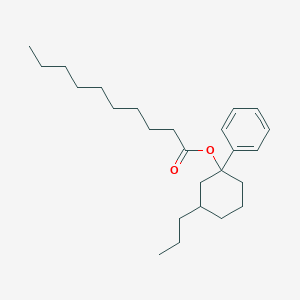

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
